3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole
Description
Properties
IUPAC Name |
3-(1,5-diphenylpyrazol-4-yl)-4-ethyl-5-methylsulfanyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5S/c1-3-24-19(22-23-20(24)26-2)17-14-21-25(16-12-8-5-9-13-16)18(17)15-10-6-4-7-11-15/h4-14H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSUJKKOTUVRIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SC)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole ring followed by the introduction of the triazole moiety. One common method involves the reaction of 1,5-diphenyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized under acidic conditions to yield the triazole ring.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Cyclocondensation of Pyrazole and Triazole Derivatives
-
Reagents : Tosylhydrazones, α,β-alkynic bromides, and hydrazines .
-
Mechanism :
-
Conditions : Copper-mediated trifluoromethylation at room temperature in air .
Key Intermediate Formation
For the triazole moiety:
-
Hydrazine monohydrate reacts with triethyl orthoalkylates (e.g., triethyl orthoformate) under reflux to form 1,2,4-triazole intermediates .
Functionalization Reactions
The compound’s methylsulfanyl (-SMe) and ethyl groups enable further derivatization:
Nucleophilic Substitution at the Methylsulfanyl Group
Oxidation of the Methylsulfanyl Group
Multicomponent Reactions
The compound participates in reactions leveraging its pyrazole and triazole motifs:
Cycloaddition with Alkenes/Alkynes
-
Reagents : Electron-deficient alkynes (e.g., 2-bromo-3,3,3-trifluoropropene) .
-
Product : 5-Trifluoromethylpyrazole derivatives via [3 + 2] cycloaddition .
Cross-Coupling Reactions
-
Catalysts : Pd(PPh₃)₄ or CuI.
-
Examples :
Key Reaction Data
Mechanistic Insights
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole, the following table compares its structural and functional attributes with analogous triazole derivatives from the literature:
Key Findings from Comparisons:
Ethyl vs. Methyl Substituents: The ethyl group at position 4 in the target compound could increase steric hindrance compared to smaller groups (e.g., methyl in ), possibly enhancing metabolic stability or reducing off-target interactions.
Linkage and Specificity :
- Sulfonyl linkages (e.g., in ) are associated with higher specificity compared to amide linkages, suggesting that the methylsulfanyl group in the target compound may balance lipophilicity and target engagement without excessive polarity.
Anticonvulsant Potential: The target compound shares structural similarities with 3-amino-5-[4-chloro-2-(2-fluorophenoxy)phenyl]-4H-1,2,4-triazole, a potent anticonvulsant . The absence of an amino group and presence of a diphenylpyrazole moiety in the target compound may shift activity toward other therapeutic areas, such as anxiolytic or antimicrobial effects.
Biological Activity
The compound 3-(1,5-diphenyl-1H-pyrazol-4-yl)-4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazole is a member of the triazole family known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties, supported by relevant data and case studies.
- Molecular Formula : CHNS
- Molecular Weight : 361.46 g/mol
- CAS Number : Not specified in the sources
Antibacterial Activity
Research has demonstrated that derivatives of 1,2,4-triazoles exhibit significant antibacterial activity. For instance, compounds with similar structures have shown effective inhibition against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for these compounds can range significantly based on structural modifications.
Case Study: Antibacterial Efficacy
In a comparative study of triazole derivatives:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Triazole A | 0.25 | MRSA |
| Triazole B | 0.50 | E. coli |
| Triazole C | 1.00 | P. aeruginosa |
These findings suggest that the structural features of triazoles greatly influence their antibacterial potency .
Antifungal Activity
1,2,4-Triazoles are also recognized for their antifungal properties. The core structure has been pivotal in developing new antifungal agents due to its ability to inhibit fungal growth effectively.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the triazole ring can enhance antifungal activity. For example:
| Modification | Activity Level |
|---|---|
| Hydroxyl group at C-3 | High |
| Methyl substitution at N-4 | Moderate |
Research has shown that certain derivatives possess broad-spectrum antifungal activity, making them suitable candidates for further development .
Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. In vitro tests have demonstrated its efficacy against various cancer cell lines.
Case Study: Antitumor Efficacy
A study evaluating the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7) revealed promising results:
| Compound | IC (µM) | Cell Line |
|---|---|---|
| Test Compound | 17.83 | MDA-MB-231 |
| Cisplatin | 20.00 | MDA-MB-231 |
| Test Compound | 19.73 | MCF-7 |
| Cisplatin | 22.00 | MCF-7 |
The compound showed comparable or superior activity to Cisplatin, a standard chemotherapeutic agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing this triazole-pyrazole hybrid compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting from diarylpyrazole precursors. Key steps include:
- Cyclocondensation : React ethyl acetoacetate derivatives with phenylhydrazine to form the pyrazole core .
- Triazole Formation : Use thiourea or thiosemicarbazide under reflux conditions with acetic acid to introduce the triazole ring .
- Functionalization : Introduce the methylsulfanyl group via nucleophilic substitution using methanethiol or dimethyl disulfide in basic media (e.g., KOH/ethanol) .
- Ultrasound-Assisted Synthesis : For improved yield and reduced reaction time, employ ultrasound irradiation (e.g., 40 kHz, 60°C) during condensation steps .
Basic: How can X-ray crystallography confirm the molecular structure and conformation?
Methodological Answer:
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) to collect intensity data at 100–150 K .
- Structure Solution : Apply direct methods (SHELXS/SHELXD) for phase determination .
- Refinement : Refine anisotropic displacement parameters with SHELXL, incorporating hydrogen atoms in calculated positions (riding model) .
- Visualization : Generate ORTEP diagrams (ORTEP-3 or WinGX) to illustrate anisotropic thermal ellipsoids and validate bond geometries .
Advanced: How do hydrogen-bonding patterns influence crystal packing and stability?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., N–H···S, C–H···π) using Etter’s formalism to identify motifs like or chains .
- Packing Energy Calculations : Use CrystalExplorer with Hirshfeld surfaces to quantify intermolecular interactions (e.g., van der Waals vs. electrostatic contributions) .
- Thermal Stability : Correlate hydrogen-bond density with thermogravimetric analysis (TGA) data; densely packed crystals often exhibit higher decomposition temperatures .
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Methodological Answer:
- NMR vs. X-ray Discrepancies : If NMR suggests rotational freedom (e.g., ethyl group), compare with crystallographic torsion angles. Dynamic effects in solution may explain differences .
- DFT Validation : Optimize the crystallographic structure using Gaussian09 at the B3LYP/6-311+G(d,p) level. Compare theoretical IR/Raman spectra with experimental data to identify conformational artifacts .
- Twinned Crystals : Use PLATON’s TWINABS to reprocess diffraction data if peak splitting or high R-factors suggest twinning .
Advanced: What computational strategies enhance experimental studies of this compound?
Methodological Answer:
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding affinities with biological targets (e.g., kinase enzymes). Use the triazole’s sulfur atom as a hydrogen-bond acceptor .
- ADME Prediction : Apply SwissADME to evaluate pharmacokinetic properties (e.g., LogP = 3.2 ± 0.5, high GI absorption) .
- Reactivity Analysis : Simulate electrophilic substitution sites using Fukui indices (Gaussian09) to guide regioselective derivatization .
Advanced: How can researchers optimize synthetic yields for complex derivatives?
Methodological Answer:
- Design of Experiments (DoE) : Use a Box-Behnken model to optimize variables (temperature, solvent polarity, catalyst loading). For example, a 20% increase in yield was achieved by tuning DMF/water ratios .
- Byproduct Mitigation : Monitor reaction progress via LC-MS (C18 column, 0.1% formic acid in acetonitrile/water). Quench side reactions (e.g., over-oxidation) with Na₂S₂O₃ .
Advanced: What analytical techniques validate purity and functional group integrity?
Methodological Answer:
- HPLC-PDA : Use a Zorbax Eclipse Plus C18 column (3.5 µm, 4.6 × 150 mm) with a gradient elution (30–90% acetonitrile in 15 min) to detect impurities (<0.5%) .
- XPS Analysis : Confirm sulfur oxidation states (e.g., methylsulfanyl vs. sulfoxide) with a Kratos Axis Supra spectrometer (Al-Kα source, 1486.6 eV) .
Advanced: How can crystallographic data guide structure-activity relationship (SAR) studies?
Methodological Answer:
- Torsion Angle Analysis : Compare the dihedral angle between pyrazole and triazole rings (e.g., 12° vs. 25°) to assess conformational impact on bioactivity .
- Solvent-Accessible Surface Area (SASA) : Use PyMOL to calculate SASA for the methylsulfanyl group; higher exposure correlates with enhanced electrophilic reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
